molecular formula C17H19ClN2O3S B2381239 1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine CAS No. 670272-43-2

1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B2381239
CAS No.: 670272-43-2
M. Wt: 366.86
InChI Key: QTGWDPLXHRUYNI-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzenesulfonyl group and a 4-methoxyphenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine typically involves the reaction of 1-(3-chlorobenzenesulfonyl)piperazine with 4-methoxyphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux temperature to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzenesulfonyl)piperazine: Lacks the 4-methoxyphenyl group.

    4-(4-Methoxyphenyl)piperazine: Lacks the 3-chlorobenzenesulfonyl group.

    1-(3-Bromobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of both the 3-chlorobenzenesulfonyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chlorobenzenesulfonyl group and a methoxyphenyl moiety. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18ClN3O2S
  • Molecular Weight : 357.85 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. This inhibition can disrupt various cellular pathways, affecting processes such as cell proliferation and apoptosis.

Biological Activities

  • Antiviral Activity :
    • Research indicates that piperazine derivatives exhibit antiviral properties against several viruses, including HIV-1 and herpes simplex virus (HSV-1). The compound's structural similarities to known antiviral agents suggest potential efficacy in inhibiting viral replication .
  • Antibacterial Activity :
    • Studies have shown that compounds with similar piperazine structures demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Cytotoxicity :
    • The cytotoxic effects of the compound have been evaluated using various cell lines. For instance, a derivative showed a 50% cytotoxic concentration (CC50) of 92 μM in Vero-76 cells, indicating moderate toxicity levels that warrant further investigation for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntiviralHIV-1Moderate antiviral activity
AntiviralHSV-1Active against viral replication
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialPseudomonas aeruginosaInhibition of growth
CytotoxicityVero-76 cellsCC50 = 92 μM

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various piperazine derivatives, this compound was tested against HIV-1. Results indicated that modifications in the piperazine structure could enhance antiviral potency, suggesting that this compound may serve as a lead for further drug development targeting HIV .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial activity of piperazine derivatives against clinical strains of Staphylococcus aureus. The study found that certain structural modifications significantly increased antibacterial efficacy, highlighting the potential for developing new antibiotics based on this scaffold .

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-23-16-7-5-15(6-8-16)19-9-11-20(12-10-19)24(21,22)17-4-2-3-14(18)13-17/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGWDPLXHRUYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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